molecular formula C18H23NO6 B8079996 (1R,2S,4S)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate

(1R,2S,4S)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate

Cat. No.: B8079996
M. Wt: 349.4 g/mol
InChI Key: UHYVPOKIUIUCKO-BBWFWOEESA-N
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Description

The compound (1R,2S,4S)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate is a cyclohexane derivative featuring a benzyloxycarbonyl (Cbz) amino group at the 4-position and acetylated hydroxyl groups at the 1,2-positions. Its stereochemistry (1R,2S,4S) is critical for its biological interactions, particularly in enzymatic inhibition and chiral recognition. The Cbz group enhances stability against proteolytic degradation, making it relevant in peptide mimetics and glycosidase inhibition studies .

Properties

IUPAC Name

[(1R,2S,4S)-2-acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-12(20)24-16-9-8-15(10-17(16)25-13(2)21)19-18(22)23-11-14-6-4-3-5-7-14/h3-7,15-17H,8-11H2,1-2H3,(H,19,22)/t15-,16+,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYVPOKIUIUCKO-BBWFWOEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(CC1OC(=O)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@H](C[C@@H]1OC(=O)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Nitrocyclohexane Derivatives

Compounds 5 and 6 from and , (1R,2S,3S,4R,5S)-2-(benzyloxy)-5-nitro-4-((S/R)-1-oxobutan-2-yl)cyclohexane-1,3-diyl diacetate , share a similar acetylated cyclohexane backbone but differ in substituents:

  • Nitro group at C5 : Enhances electrophilicity, influencing reactivity in Michael addition reactions .
Table 1: Substituent Comparison
Position Target Compound Compound 5/6 ()
C1, C2 Diacetate Diacetate
C4 Cbz-amino (S/R)-1-oxobutan-2-yl
C5 - Nitro group

Key Insight : The absence of a nitro group in the target compound reduces its electrophilic reactivity but improves metabolic stability due to the Cbz group .

Comparison with (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol ()

This compound features a benzylamino-methyl group and a prop-1-en-2-yl substituent. Key differences include:

  • Hydroxyl vs. Acetate Groups : The diol configuration in this analog increases polarity and hydrogen-bonding capacity, contrasting with the acetylated 1,2-positions of the target compound.
  • Crystal Packing: highlights monoclinic crystal packing (space group P21) with intermolecular hydrogen bonds involving hydroxyls, a feature absent in the acetylated target compound .
Table 2: Physicochemical Properties
Property Target Compound (1S,2R,4S)-Analogue ()
Molecular Weight ~385 g/mol* 275.38 g/mol
Functional Groups Cbz-amino, diacetate Benzylamino, diol, propene
Crystal System Not reported Monoclinic (P21)

*Estimated based on structural similarity.

Stereochemical Considerations

The target compound’s (1R,2S,4S) configuration contrasts with tert-butyl((trans)-4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate (), which has a trans-cyclohexane-1,4-diamine scaffold. The rigid cyclopropane ring in the latter imposes distinct conformational constraints, whereas the target compound’s flexibility may enhance binding to shallow enzyme pockets .

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